Pyridinium hexafluorophosphate

Description

Contextualization within Modern Chemical Science

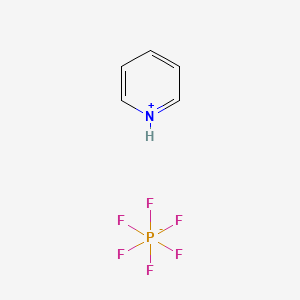

Pyridinium (B92312) hexafluorophosphate (B91526) (C₅H₆F₆NP) is an ionic compound that has carved a significant niche in modern chemical science. cymitquimica.com It consists of a pyridinium cation ([C₅H₅NH]⁺) and a hexafluorophosphate anion ([PF₆]⁻). cymitquimica.com This salt is typically a white crystalline solid with notable solubility in polar organic solvents such as acetonitrile (B52724) and water. cymitquimica.com Its role in contemporary chemistry is multifaceted, largely stemming from its properties as an ionic liquid, a versatile reagent in organic synthesis, and an electrolyte in electrochemical applications. cymitquimica.comchemimpex.comontosight.ai

The adaptability of the pyridinium ring allows for various functionalizations, enabling the tuning of the compound's physical and chemical properties. longdom.org This has led to the development of a wide range of pyridinium-based ionic liquids with tailored characteristics for specific applications. longdom.orglabinsights.nl The hexafluorophosphate anion contributes to the compound's stability, making it a robust choice for numerous chemical processes. ontosight.ai In essence, pyridinium hexafluorophosphate and its derivatives are part of a broader class of materials known as ionic liquids, which are valued for their low volatility, thermal stability, and high ionic conductivity, positioning them as "green" alternatives to traditional volatile organic solvents. labinsights.nlchemimpex.com

Historical Trajectory of Research on this compound

Research into pyridinium salts has a history that predates the widespread focus on ionic liquids. Early studies, such as a 1970 investigation using wide-line nuclear magnetic resonance, explored the molecular motion and reorientation of the pyridinium ring in salts like this compound. cdnsciencepub.com A notable development in its synthetic utility came in 1983 with the use of pyridinium poly(hydrogen fluoride) as a reagent for preparing hexafluorophosphates. researcher.life

The latter part of the 20th century saw its application in more complex syntheses. For instance, a 1998 study detailed a new procedure for synthesizing lithium hexafluorophosphate (LiPF₆), a key component in lithium-ion batteries, using this compound as a precursor. epa.gov The turn of the century brought increased interest in its role in creating functional materials. A 2001 paper described how the protonation of a quinoxaline (B1680401) derivative with this compound resulted in a luminescent compound capable of acting as an anion sensor. researcher.life

Since the early 2000s, research has heavily focused on its application as an ionic liquid. Studies have explored its use in electrochemistry, catalysis, and as a medium for organic reactions. longdom.orgarabjchem.org For example, research from 2008 demonstrated the synthesis of pyridinium-based lipids using a pyrylium (B1242799) hexafluorophosphate intermediate for gene delivery applications. nih.govacs.org More recent work continues to explore its derivatives in advanced applications, such as the synthesis of molecular boxes and in catalytic enantioselective reactions. rsc.orgrsc.org

Significance of this compound in Contemporary Chemical Research and Technology

The significance of this compound in modern research and technology is substantial and continues to grow. Its primary importance lies in its role as a versatile ionic liquid and electrolyte. chemimpex.comchemimpex.com

Key Areas of Significance:

Electrochemistry: this compound and its N-alkylated derivatives are widely used as electrolytes in electrochemical cells, including advanced batteries and supercapacitors. chemimpex.comchemimpex.comfujifilm.com Their ionic conductivity, thermal stability, and wide electrochemical window enhance the performance and safety of these energy storage devices. longdom.orgchemimpex.com

Organic Synthesis: It serves as a powerful reagent and solvent in a variety of organic reactions. cymitquimica.comchemimpex.com It can act as a phase-transfer catalyst, facilitating reactions between immiscible reactants, which is particularly valuable in pharmaceutical development. chemimpex.com Its ability to stabilize reactive intermediates is another key advantage. cymitquimica.comchemimpex.com

Ionic Liquids: As a foundational member of the pyridinium-based ionic liquids, it has paved the way for the development of "task-specific" ionic liquids. arabjchem.org By modifying the pyridinium cation, researchers can fine-tune properties like viscosity, hydrophobicity, and solvent capabilities to suit specific processes, aligning with the principles of green chemistry. longdom.orgchemimpex.com

Materials Science: The compound is used in the creation of advanced materials. For instance, it has been employed in the synthesis of nanoparticles and functionalized polymers. chemimpex.comchemimpex.com Its derivatives have been shown to form liquid crystals, demonstrating its utility in creating structured materials. rsc.org

Analytical Chemistry: In fields like chromatography and mass spectrometry, it aids in the separation and identification of complex mixtures. chemimpex.com Derivatives like 1-hexylpyridinium (B1223320) hexafluorophosphate have been used for the efficient preconcentration of trace metals from environmental and food samples. researchgate.net

Scope and Objectives of the Research Compendium

This compendium provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on established research findings. The scope is strictly limited to the chemical nature, synthesis, and applications of this specific compound and its immediate derivatives as outlined.

The content will detail:

The fundamental chemical and physical properties of this compound.

Established methods for its synthesis.

Its diverse applications in fields such as organic synthesis, electrochemistry, and catalysis.

This article aims to be an authoritative resource for researchers and professionals in chemistry, materials science, and related fields who are interested in the specific characteristics and uses of this compound.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives mentioned in this article.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16941-15-4 | cymitquimica.com |

| Molecular Formula | C₅H₆F₆NP | cymitquimica.com |

| Molecular Weight | 225.074 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | cymitquimica.com |

| Solubility | Soluble in polar solvents (water, acetonitrile) | cymitquimica.com |

Table 2: Properties of Selected N-Alkylpyridinium Hexafluorophosphates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Propylthis compound | 1242154-97-7 | C₈H₁₂F₆NP | 267.15 | 96 |

| 1-Butylthis compound | 186088-50-6 | C₉H₁₄F₆NP | - | - |

| 1-Hexylthis compound | 797789-00-5 | C₁₁H₁₈F₆NP | 309.24 | 46 - 50 |

| 1-Hexyl-4-methylthis compound | 929897-32-5 | - | - | - |

| 1-Octylthis compound | 304680-36-2 | C₁₃H₂₂F₆NP | - | - |

Data sourced from references labinsights.nlchemimpex.comfujifilm.comiolitec.de. Note: Some data points (-) were not available in the consulted sources.

Table 3: Synthesis of this compound Derivatives

| Reaction Type | Reactants | Key Intermediate | Product Class | Reference |

| N-Alkylation & Anion Exchange | Pyridine (B92270), 1-Bromohexane | 1-Hexylpyridinium bromide | N-Alkylthis compound | |

| Metathesis Reaction | 4-Dimethylaminopyridinium Halides, Potassium Hexafluorophosphate | - | Functionalized Pyridinium Hexafluorophosphates | mdpi.com |

| Acylation | Hydroxyethylthis compound, Fatty Acid Chlorides | - | Pyridinium Lipids | nih.gov |

| Neutralization | Pyridine, Hexafluorophosphoric Acid (HPF₆) | - | This compound | epa.gov |

Properties

CAS No. |

16941-15-4 |

|---|---|

Molecular Formula |

C5H6F6NP |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

pyridin-1-ium;hexafluorophosphate |

InChI |

InChI=1S/C5H5N.F6P/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;/q;-1/p+1 |

InChI Key |

LWZCEHOZEYVSRX-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=[NH+]C=C1.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyridinium Hexafluorophosphate

Established Synthetic Routes for Pyridinium (B92312) Hexafluorophosphate (B91526) Production

The formation of pyridinium hexafluorophosphate can be accomplished through various chemical strategies, each with its own set of precursors and reaction environments.

Anion Metathesis Reactions in this compound Synthesis

Anion metathesis, or anion exchange, represents a common and effective method for the synthesis of this compound. This method typically involves starting with a pyridinium salt containing a different anion, often a halide, and exchanging it with the hexafluorophosphate anion. The driving force for this reaction is often the precipitation of an insoluble salt, which shifts the equilibrium towards the desired product.

A general approach involves the reaction of a pyridinium halide, such as pyridinium bromide or iodide, with a hexafluorophosphate salt like potassium hexafluorophosphate (KPF₆) or ammonium (B1175870) hexafluorophosphate (NH₄PF₆) in a suitable solvent. For instance, dissolving a pyridinium halide in a solvent and then adding a solution of a hexafluorophosphate salt can lead to the precipitation of the less soluble inorganic halide salt (e.g., KBr or NH₄I), leaving the desired this compound in solution, from which it can be isolated. The choice of solvent is critical to ensure the differential solubility of the reactants and products.

While specific detailed protocols for the direct anion metathesis of the parent this compound are not extensively documented in readily available literature, the principle is widely applied in the synthesis of various substituted this compound salts and other ionic liquids. For example, the synthesis of fulleropyrrolidine pyridinium salts has been successfully achieved through a facile anion exchange process, highlighting the versatility of this method for pyridinium-based cations.

Direct Protonation and Salt Formation Techniques

A straightforward and widely utilized method for the synthesis of this compound is the direct acid-base reaction between pyridine (B92270) and hexafluorophosphoric acid (HPF₆). This reaction is typically rapid and results in the immediate precipitation of the salt, making it an attractive route for its preparation.

The procedure generally involves the careful, often dropwise, addition of pyridine to a cooled aqueous solution of hexafluorophosphoric acid. The reaction is exothermic, and maintaining a low temperature, for instance by using an ice bath, is crucial to control the reaction rate and ensure the formation of a pure product. The immediate precipitation of this compound simplifies the isolation process, which typically involves filtration of the solid product.

Several variations of this method exist, influencing the yield and purity of the final product. For instance, carrying out the reaction in an alcoholic medium has been reported to produce yields of approximately 90%. In an aqueous medium, a yield of 49% has been documented, with the potential for a 20% improvement by optimizing the subsequent purification steps. Purification is a critical aspect of this synthesis, often involving multiple recrystallizations from solvents such as water, methanol (B129727), and ethanol (B145695) to remove any unreacted starting materials or byproducts. The choice of recrystallization solvent and the number of recrystallization steps can significantly impact the final purity of the this compound.

Table 1: Reported Yields for the Direct Protonation Synthesis of this compound

| Reaction Medium | Reported Yield | Purification Notes |

| Aqueous | 49% | Can be improved by 20% with optimized recrystallization. |

| Alcoholic | ~90% | - |

Electrochemical Synthesis Approaches for this compound

Electrochemical methods for the synthesis of pyridinium salts are an area of ongoing research, offering potential advantages such as mild reaction conditions and the avoidance of harsh chemical oxidants. However, the direct electrochemical synthesis of this compound is not a commonly reported or well-established method in the scientific literature.

Existing research on the electrochemistry of pyridinium compounds primarily focuses on their electrochemical properties, their use as catalysts, or the synthesis of more complex derivatives. For example, the electrochemical oxidation of zinc tetraphenylporphyrin (B126558) in the presence of pyridine leads to the formation of a β-pyridinium salt. While this demonstrates the feasibility of forming pyridinium cations electrochemically, it does not represent a direct synthesis of the simple this compound salt.

Further research and development are required to establish a viable and efficient electrochemical route for the direct production of this compound. Such a method would likely involve the electrochemical generation of the pyridinium cation from pyridine at an anode, with a supporting electrolyte containing the hexafluorophosphate anion.

Optimization of Synthesis Parameters for this compound

The efficiency and cost-effectiveness of this compound synthesis are highly dependent on the optimization of various reaction parameters.

Reaction Conditions and Yield Enhancement

For the direct protonation method, several factors can be adjusted to maximize the yield and purity of the product. The stoichiometry of the reactants is a key parameter; using a slight excess of either pyridine or hexafluorophosphoric acid may be explored to ensure the complete conversion of the limiting reagent. However, this must be balanced with the ease of purification to remove the excess reactant.

Temperature control is another critical factor. As the reaction is exothermic, maintaining a low temperature during the addition of pyridine to the acid is essential to prevent side reactions and the formation of impurities. The reaction time is often not a major variable in this rapid acid-base reaction, as the precipitation of the salt occurs almost instantaneously.

The purification process, particularly recrystallization, plays a significant role in the final yield and purity. While multiple recrystallizations can lead to a highly pure product, they can also result in a significant loss of material. Therefore, optimizing the number of recrystallization steps and the choice of solvents is crucial for achieving a balance between purity and yield. For instance, it has been noted that a single recrystallization in water followed by one in absolute methanol can improve the yield by at least 20% compared to a more extensive series of recrystallizations.

Solvent Selection and Its Influence on this compound Formation

The choice of solvent is a critical parameter that influences both the reaction itself and the subsequent purification of this compound.

In the direct protonation synthesis, the use of an aqueous solution of hexafluorophosphoric acid is common. Water is an effective solvent for the acid and allows for good control of the reaction temperature. However, the solubility of this compound in water necessitates careful control of the precipitation and filtration process to maximize recovery. As mentioned, conducting the reaction in an alcoholic medium has been shown to result in a higher yield, suggesting that the solubility of the product in alcohol-water mixtures may be lower, thus facilitating more complete precipitation.

For the anion metathesis route, the solvent system is chosen based on the differential solubility of the starting materials and the products. A solvent in which the desired this compound is soluble, while the inorganic byproduct (e.g., potassium bromide) is insoluble, would be ideal to drive the reaction to completion and simplify the separation of the product.

In the purification by recrystallization, a range of solvents including water, methanol, and ethanol are employed. The ideal recrystallization solvent is one in which the this compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. This allows for the dissolution of the crude product in a minimal amount of hot solvent and subsequent crystallization of the pure product upon cooling, leaving impurities behind in the solution. The selection of the appropriate recrystallization solvent or solvent mixture is a key step in obtaining high-purity this compound.

Catalyst or Additive Roles in this compound Synthesis

The direct synthesis of this compound, typically achieved through straightforward acid-base neutralization or metathesis (anion exchange) reactions, generally does not require the use of catalysts. These reactions are stoichiometric processes that proceed to completion due to favorable thermodynamics, such as the formation of a precipitate or a volatile byproduct.

However, catalysts play a crucial role in the synthesis of the precursors required for producing substituted this compound analogs. For instance, the formation of functionalized pyridine rings, which serve as the cationic precursor, often relies on catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is used to synthesize complex pyridine derivatives like 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine. orgsyn.orgresearchgate.net This substituted pyridine can then be incorporated into a more complex structure and subsequently combined with a hexafluorophosphate anion. orgsyn.orgresearchgate.net

In the context of reactions involving pyridinium salts as substrates, various catalysts are employed. For example, the enantioselective addition of C(1)-ammonium enolates to pyridinium salts can be catalyzed by isothiourea derivatives to produce enantioenriched 1,4-dihydropyridines. Similarly, highly electrophilic phosphorus-based Lewis acid catalysts have been developed from pyridinium-phosphonium dications for various organic transformations. nih.gov It is important to distinguish these applications from the synthesis of the parent salt itself, which remains an uncatalyzed process.

Advanced Purification and Crystallization Techniques for this compound

Achieving high purity is critical for the application of this compound and its analogs, particularly in fields like materials science and electrochemistry. Beyond simple filtration and washing, advanced purification and crystallization techniques are employed to remove impurities such as starting materials, reaction byproducts, and undesired counterions.

One common and effective method is recrystallization from a binary solvent system. This technique involves dissolving the crude product in a minimal amount of a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (or anti-solvent) in which the product is insoluble, causing the pure compound to crystallize. A documented example involves the recrystallization of this compound analogs from a mixture of dichloromethane and diethyl ether (CH₂Cl₂/Et₂O). mdpi.com

Another reported technique involves dissolving the crude solid in an acetone/methanol mixture and subsequently inducing precipitation of the purified product by adding hexanes as an anti-solvent. orgsyn.org The choice of solvents is critical and depends on the specific solubility profile of the target compound and its impurities. After crystallization, the pure solid is typically isolated by vacuum filtration, washed with a non-solvent (like diethyl ether or hexanes) to remove residual soluble impurities, and dried under vacuum.

| Purification Technique | Solvent System | Application Example |

| Recrystallization | Dichloromethane / Diethyl Ether | Purification of N-substituted this compound salts mdpi.com |

| Anti-solvent Precipitation | Acetone / Methanol / Hexanes | Removal of impurities from complex iridium(III) hexafluorophosphate salts with pyridyl ligands orgsyn.org |

Precursor Chemistry and Derivatization Strategies for this compound Analogs

The versatility of this compound stems from the ability to modify both its cationic (pyridinium) and anionic (hexafluorophosphate) components. Derivatization strategies allow for the fine-tuning of the compound's physicochemical properties, such as melting point, solubility, and thermal stability, to suit specific applications like ionic liquids or catalysts. rsc.orgrsc.org

Modification of the pyridinium cation is a primary strategy for creating a diverse range of analogs. These modifications can be broadly categorized into two types:

N-Substitution: The nitrogen atom of the pyridine ring can be alkylated or arylated to form quaternary pyridinium salts. This is a common method for synthesizing ionic liquids, where the length and nature of the N-alkyl chain significantly influence the material's properties. rsc.orgrsc.org For example, reacting a substituted pyridine with a long-chain alkyl halide creates an N-alkylpyridinium halide, which can then undergo anion exchange.

Ring Substitution: Functional groups can be introduced onto the carbon atoms of the pyridine ring itself. This allows for more complex and functionalized analogs. A wide array of synthetic methods exists for creating substituted pyridines. nih.govillinois.edu As previously mentioned, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for attaching aryl or other groups to the pyridine skeleton before the final salt is formed. orgsyn.orgresearchgate.net

The hexafluorophosphate anion (PF₆⁻) is typically introduced into the final molecule via a metathesis reaction, also known as an anion exchange reaction. This involves reacting a pyridinium salt containing a different anion (commonly a halide like bromide or chloride) with a source of the hexafluorophosphate ion. The choice of the hexafluorophosphate source can depend on factors like solubility, cost, and ease of purification.

Common sources for the hexafluorophosphate anion include:

Ammonium Hexafluorophosphate (NH₄PF₆): Widely used due to its good solubility in water or methanol, facilitating the exchange reaction with pyridinium halides dissolved in organic solvents. orgsyn.orgmdpi.com

Potassium Hexafluorophosphate (KPF₆): Another common salt used in anion metathesis reactions. rsc.org

Hexafluorophosphoric Acid (HPF₆): Can be used in an acid-base reaction with pyridine or a substituted pyridine to directly form the this compound salt. google.com

| Anion Source | Chemical Formula | Typical Reaction Type |

| Ammonium Hexafluorophosphate | NH₄PF₆ | Anion Metathesis orgsyn.orgmdpi.com |

| Potassium Hexafluorophosphate | KPF₆ | Anion Metathesis rsc.org |

| Hexafluorophosphoric Acid | HPF₆ | Acid-Base Neutralization google.com |

The synthesis of substituted this compound analogs is typically a multi-step process that combines the strategies of cation modification and anion exchange. A general synthetic pathway involves:

Synthesis of the Substituted Pyridinium Precursor: A desired substituted pyridine is first synthesized and then quaternized, usually by reacting it with an alkyl or benzyl halide (e.g., bromide). This results in a substituted N-alkyl or N-benzyl pyridinium halide salt.

Anion Exchange: The resulting pyridinium halide salt is then subjected to a metathesis reaction with a hexafluorophosphate salt, such as NH₄PF₆. mdpi.com The reaction is often driven by the precipitation of the desired this compound product, which may have lower solubility in the reaction medium than the starting materials.

For example, the synthesis of pyridinium salts derived from N-3,4,5-tri(alkyloxy)-benzyl-4-pyridones involves reacting the corresponding bromide salts with an equivalent amount of NH₄PF₆ in a methanol/water solvent mixture. mdpi.com The resulting this compound precipitates and can be isolated by filtration. mdpi.com This modular approach allows for the creation of a vast library of analogs by varying the substitution on the pyridine ring, the N-substituent, and the counterion. rsc.org

Application in Electrochemistry and Energy Storage Systems

Pyridinium (B92312) Hexafluorophosphate (B91526) as an Electrolyte Component in Energy Storage Devices

Ionic liquids, including those based on pyridinium cations, are being extensively researched as electrolytes for next-generation energy storage devices due to their non-flammability, low volatility, and good thermal stability, which can enhance the safety and operational range of these systems. nih.govalfa-chemistry.commdpi.com

In the realm of lithium-ion batteries, non-aqueous electrolytes are standard, typically comprising a lithium salt like lithium hexafluorophosphate (LiPF6) dissolved in organic carbonate solvents. primetlab.comlabpartnering.orgchemicalbook.com Pyridinium-based ionic liquids, including pyridinium hexafluorophosphate, have been considered as alternative electrolyte systems. mdpi.com The primary motivation for exploring these ionic liquids is to improve battery safety. alfa-chemistry.com Their inherent non-flammability and negligible vapor pressure offer a significant advantage over conventional volatile and flammable organic solvents. mdpi.com

The use of pyridinium salt ionic liquids as electrolytes or co-solvents can potentially lead to safer battery operation, especially under high-temperature conditions. alfa-chemistry.com The electrochemical stability window of these ionic liquids is a critical factor, with some phosphonium-based systems, which share characteristics with pyridinium salts, exhibiting potential windows of at least 5.7 V. researchgate.net This wide window is essential to prevent the electrolyte from degrading at the high operating voltages of modern lithium-ion battery electrodes.

Table 1: Comparison of Electrolyte Properties

| Property | Conventional Carbonate Electrolyte | Pyridinium-Based Ionic Liquid Electrolyte |

|---|---|---|

| Flammability | High | Low / Non-flammable alfa-chemistry.commdpi.com |

| Volatility | High | Low / Negligible nih.gov |

| Thermal Stability | Limited | High alfa-chemistry.com |

| Electrochemical Window | ~4.5 V | Potentially > 5 V nih.govresearchgate.net |

Pyridinium-based electrolytes have shown significant promise for use in aqueous organic redox flow batteries (AORFBs). repec.org These systems are being investigated for large-scale, grid-level energy storage. Research has focused on understanding the redox behavior and cycling stability of pyridinium compounds. researchgate.net

Studies on bispyridinium compounds have revealed that capacity fade can be linked to the formation of free radical species during the charge-discharge process. repec.orgresearchgate.net Interestingly, it has been found that π-dimerization, a process where radical molecules pair up, plays a crucial role in suppressing the reactivity of these radicals with trace impurities like dissolved oxygen. This insight challenges previous assumptions and provides a pathway to mitigate capacity fade, even when the system is exposed to air for extended periods. repec.org

The electrochemical performance of these electrolytes is influenced by factors such as concentration. For instance, in one study, increasing the concentration of a bispyridinium compound from 1 mM to 10 mM led to a significant increase in Coulombic efficiency (from 18% to 77%) and a dramatic decrease in the capacity fade rate (from 9.64% per cycle to 0.01% per cycle). researchgate.net This improvement was attributed to the higher degree of π-dimerization at increased concentrations. researchgate.net

Table 2: Performance of a Bispyridinium Compound in a Redox Flow Battery at Various Concentrations

| Concentration | Coulombic Efficiency (%) | Capacity Fade Rate (% per cycle) |

|---|---|---|

| 1 mM | 18 | 9.64 |

| 5 mM | 74 | - |

| 10 mM | 77 | 0.01 |

Data derived from a study on compound 11 in an RFB system. researchgate.net

Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), store energy through ion adsorption at the electrode-electrolyte interface. researchgate.net The properties of the electrolyte are critical to the performance of these devices. Ionic liquids, including those with pyridinium cations, are attractive for supercapacitor applications due to their wide electrochemical window, which allows for higher operating voltages and consequently higher energy densities. mdpi.comnih.gov

The use of biredox ionic liquids, where both the cation and anion can undergo redox reactions, represents an innovative approach to increasing the energy density of supercapacitors. arxiv.org This strategy allows for charge to be stored not only at the double layer but also within the bulk of the electrolyte in the electrode pores, enhancing capacitance. arxiv.org While specific research on this compound in this biredox context is limited, the principle highlights a potential avenue for the application of functionalized pyridinium salts. Piperidinium-based ionic liquids, structurally similar to pyridinium salts, have been shown to enable sustained high-temperature operation of supercapacitors, demonstrating superior performance compared to standard carbonate electrolytes at 100 °C. rsc.org

Solid-state batteries are considered a future-generation energy storage technology due to their potential for enhanced safety and higher energy density. mdpi.com The development of solid-state electrolytes with high ionic conductivity and good interfacial stability is a key challenge. Common approaches involve the use of ceramic materials or polymer-based electrolytes. mdpi.com

Role of this compound in Fuel Cell Technologies

Fuel cells are devices that convert chemical energy directly into electrical energy. mdpi.com The electrolyte plays a crucial role in transporting ions between the anode and cathode.

Proton exchange membrane fuel cells (PEMFCs) are a leading type of fuel cell, particularly for transportation applications. youtube.comrsc.org Their core component is a specialized polymer membrane, such as Nafion, that is permeable to protons (H+ ions) but not to electrons or fuel gases. mdpi.comoaepublish.com The primary function of the electrolyte in a PEMFC is to facilitate the transport of protons from the anode, where hydrogen is oxidized, to the cathode, where oxygen is reduced to form water. oaepublish.com

Direct Methanol (B129727) Fuel Cells (DMFCs)

Direct Methanol Fuel Cells (DMFCs) are a type of proton-exchange membrane fuel cell that uses methanol as fuel. wikipedia.org They offer advantages such as high energy density and ease of fuel transport, making them suitable for portable electronic devices. wikipedia.orgmdpi.com The core of a DMFC consists of a membrane electrode assembly (MEA) where the electrochemical reactions occur. researchgate.net Despite extensive research into various materials to enhance DMFC performance, such as modifying current collectors or developing new catalysts, literature from the provided search results does not indicate a specific application or detailed study of this compound within DMFC systems. wikipedia.orgresearchgate.netenergy.govsci-hub.se The primary challenges in DMFCs remain high catalyst loading, methanol crossover, and catalyst poisoning. energy.gov Research efforts are focused on developing PGM-free cathode catalysts and anode catalysts with ultralow platinum-group-metal (PGM) loading to reduce costs and improve efficiency. energy.gov

Interfacial Phenomena and Electrode-Electrolyte Interactions Involving this compound

Solid Electrolyte Interphase (SEI) Formation and Stability

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the electrode surface from the decomposition of the electrolyte. Its composition and stability are critical for the performance of electrochemical energy storage devices. In systems containing hexafluorophosphate salts, the PF6⁻ anion is a known contributor to the formation of the inorganic components of the SEI. researchgate.net

Electrode Surface Modification and Passivation Effects

The interaction of this compound with electrode surfaces can lead to significant modification and passivation. The pyridinium nucleus can form π-interactions with carbon-based electrodes, such as glassy carbon. researchgate.net This interaction can influence the electrochemical processes occurring at the interface.

Studies on N-methyl pyridinium ions have shown that their presence can lead to the passivation of glassy carbon electrodes during electrochemical cycling. researchgate.net This passivation effect is characterized by a decrease in the electrochemical activity of the electrode over time. Such passivation can be attributed to the formation of a resistive film on the electrode surface, which hinders charge transfer processes. The extent of this effect is dependent on the specific pyridinium derivative and the nature of the electrode material.

Charge Transfer Kinetics at Interfaces Containing this compound

Charge transfer kinetics at the electrode-electrolyte interface are a critical factor determining the rate capability of electrochemical systems. In electrolytes containing this compound, the pyridinium cation can act as an electron acceptor, participating in charge transfer processes. researchgate.net The rate of these processes is quantified by the charge transfer resistance (Rct), a parameter that can be determined using Electrochemical Impedance Spectroscopy (EIS). gamry.compineresearch.com

The Butler-Volmer equation describes the relationship between the current and the potential in a kinetically-controlled electrochemical reaction, which is the basis for charge transfer. gamry.com A lower charge transfer resistance implies faster kinetics and better performance. The structure of the pyridinium cation and its interaction with the electrode surface can significantly influence the Rct. researchgate.netelsevierpure.com EIS is a powerful tool to probe these kinetics by applying a small AC voltage and measuring the resulting current over a range of frequencies, allowing for the separation of charge transfer resistance from other processes like solution resistance and mass transport. gamry.comspectroscopyonline.com

Electrochemical Stability Window and Ionic Conductivity Studies of this compound Electrolytes

Ionic conductivity is another key parameter for an electrolyte, representing its ability to conduct ions. The conductivity of pyridinium-based ionic liquids is influenced by factors such as viscosity and the degree of ion pairing. researchgate.net The hexafluorophosphate anion generally contributes to creating ionic liquids with relatively high conductivity. arxiv.orgroco.global

Below is a table compiling representative data for the electrochemical stability window and ionic conductivity of various pyridinium-based ionic liquids containing the hexafluorophosphate anion or related structures.

Advanced Electrochemical Techniques for this compound System Characterization

A variety of advanced electrochemical techniques are employed to characterize systems containing this compound, providing detailed insights into their behavior.

Cyclic Voltammetry (CV): This is a fundamental technique used to study the electrochemical behavior of pyridinium-based systems. researchgate.net CV experiments can determine the reduction and oxidation potentials of the pyridinium cation, revealing its electrochemical stability window. wpmucdn.comrsc.org Studies have shown that the reduction potential of pyridinium is highly dependent on the electrode material, with different values observed on platinum, gold, silver, and copper electrodes. wpmucdn.comrsc.org The shape and peak currents in a cyclic voltammogram also provide information about the reversibility of the redox processes and can indicate surface-specific interactions. chempedia.info

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique for analyzing complex electrochemical systems. pineresearch.comlibretexts.orgresearchgate.net By measuring the impedance over a wide frequency range, EIS can deconstruct the system into its constituent parts, such as solution resistance, charge transfer resistance, and double-layer capacitance. mtak.huyoutube.com This allows for a detailed analysis of the kinetics of electrode processes and the properties of the electrode-electrolyte interface in the presence of this compound. rwth-aachen.de

Surface-Enhanced Raman (SER) Spectroelectrochemistry: This technique combines electrochemistry with surface-enhanced Raman spectroscopy to provide in-situ molecular-level information about species adsorbed on an electrode surface during electrochemical processes. It has been used to study pyridinium solutions to identify adsorbed intermediates or products, although in some cases, evidence for a pyridinium radical or ion was not found. wpmucdn.comrsc.org

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the kinetics of electron transfer processes.

Specific research on N-alkylated derivatives of this compound demonstrates its electrochemical activity. For instance, N-butylthis compound (BPPF₆) has been used as a binder to create a carbon ionic liquid electrode (CILE). nih.gov In one study, this electrode was used to immobilize hemoglobin. The cyclic voltammogram of the modified electrode in a pH 7.0 buffer solution showed a pair of well-defined, quasi-reversible peaks, characteristic of the hemoglobin Fe(III)/Fe(II) redox couple. nih.gov The cathodic and anodic peak potentials were observed at -0.444 V and -0.285 V (vs. SCE), respectively. nih.gov

Another derivative, N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate, has been investigated for its potential in electrochemical sensing. longdom.org When deposited as a monolayer film on a graphite (B72142) electrode, it acts as a receptor for catechol derivatives. The cyclic voltammetry of this film in the presence of dopamine (B1211576) showed an oxidation peak, and analysis of the charge under this peak versus dopamine concentration allowed for the determination of a binding constant. longdom.org

Table 1: Cyclic Voltammetry Data for a Hemoglobin-Modified Electrode Using N-butylthis compound (BPPF₆) nih.gov

| Parameter | Value |

| Working Electrode | Carbon Ionic Liquid Electrode (CILE) with BPPF₆ |

| Immobilized Species | Hemoglobin in Nafion/nano-CaCO₃ film |

| Buffer | pH 7.0 Britton-Robinson (B-R) |

| Cathodic Peak Potential (Epc) | -0.444 V vs. SCE |

| Anodic Peak Potential (Epa) | -0.285 V vs. SCE |

| Formal Potential (E°') | -0.365 V vs. SCE |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing electrochemical systems by measuring the impedance's response to a small-amplitude AC potential over a range of frequencies. It provides detailed information about the kinetics of electrode processes, the properties of the electrolyte, and the characteristics of the electrode-electrolyte interface. This data is often visualized in Nyquist or Bode plots and modeled using equivalent electrical circuits.

Despite the suitability of this compound as an electrolyte for applications in batteries and supercapacitors, specific and detailed research studies presenting EIS data, such as Nyquist or Bode plots, for this compound are not available in the public domain. rsc.org Consequently, there are no established equivalent circuit models or data tables that specifically characterize the interfacial and bulk properties of this compound electrolytes.

Catalytic Applications and Organic Synthesis Utilizing Pyridinium Hexafluorophosphate

Pyridinium (B92312) Hexafluorophosphate (B91526) as a Proton Source in Catalysis

The pyridinium cation, [C₅H₅NH]⁺, is the conjugate acid of pyridine (B92270) and can function as a mild Brønsted acid (pKa ≈ 5.2). acsgcipr.org This acidic proton can be transferred to substrates, initiating a variety of acid-catalyzed reactions. The hexafluorophosphate anion (PF₆⁻) is non-coordinating and stable, which prevents it from interfering with the catalytic cycle, allowing the pyridinium cation's acidic properties to be effectively utilized.

Pyridinium salts are effective catalysts for a range of acid-catalyzed reactions. Protic pyridinium ionic liquids have demonstrated catalytic activity in the tert-butylation of phenol (B47542) and the esterification of cyclic olefins with acetic acid. wikipedia.org The mechanism in these transformations involves the donation of the proton from the pyridinium cation to the substrate, thereby activating it for nucleophilic attack. The acidity, and consequently the catalytic activity, of the pyridinium salt can be tuned by the nature of the anion, with anions derived from stronger acids leading to more active catalysts. wikipedia.org For instance, pyridinium p-toluenesulfonate (PPTS) has been explored as a mild acid catalyst for processes like the synthesis and cleavage of acetals. operachem.com While PPTS itself can be a weak catalyst for esterification, modifications to the pyridinium ring, such as adding lipid chains and nitro groups, can significantly enhance its catalytic activity and selectivity. operachem.comrsc.org

Mechanistic studies have also delved into more complex transformations where N-functionalized pyridinium salts act as precursors to radical species under photoredox or transition-metal catalysis. rsc.orgrsc.org In these processes, the pyridinium salt undergoes a single-electron transfer, leading to the generation of radicals that can participate in site-selective C–H functionalization, offering pathways that are complementary to traditional acid catalysis. rsc.orgmdpi.com

When pyridinium hexafluorophosphate is in a liquid state at or near room temperature, particularly with N-alkyl substituents, it functions as a Brønsted acidic ionic liquid (BAIL). fluorochem.co.ukmdpi.com These BAILs serve as both the catalyst and the reaction medium, a dual role that can enhance reaction rates and simplify product separation. wikipedia.org The unique environment of an ionic liquid can stabilize charged intermediates and transition states, leading to improved reactivity compared to conventional organic solvents.

The application of pyridinium-based BAILs has been explored in various reactions. For example, 1-butylpyridinium-based ionic liquids with acidic anions like HSO₄⁻ have been used as catalysts for the selective chlorination of glycerol. The acidity of these systems is a key factor in their catalytic performance. The Hammett acidity function has been used to establish the acidity order of different protic pyridinium ionic liquids, confirming that higher acidity correlates with greater catalytic activity in probe reactions like phenol alkylation. wikipedia.org While imidazolium-based ionic liquids are more common, pyridinium-based systems offer an alternative with distinct properties, such as high thermal stability.

Role of this compound in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a methodology that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). rsc.orgrsc.org This is typically achieved using a phase transfer agent, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction occurs. rsc.orgmdpi.com These catalysts function by forming a lipophilic ion pair with the reactant anion, allowing it to dissolve in the organic phase and react with the substrate. rsc.org Despite the structural similarity of the N-alkylpyridinium cation to quaternary ammonium ions, the specific use of this compound as a phase transfer catalyst is not extensively documented in scientific literature based on the conducted research. The primary catalytic role reported for this compound revolves around its Brønsted acidity rather than its ability to shuttle anions across phase boundaries.

This compound as a Component in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. Pyridinium salts have been utilized in MCRs both as catalysts and as reactants.

| Reaction Type | Role of Pyridinium Salt | Example Product | Reference |

|---|---|---|---|

| Hantzsch Condensation | Catalyst (as a protic ionic liquid) | Polyhydroquinolines | |

| Pyridine Synthesis (Annulation) | Reactant (Vinamidinium hexafluorophosphate) | Trisubstituted Pyridines | |

| Dihydrofuran Synthesis | Reactant (Ylide precursor) | trans-2,3-disubstituted 2,3-dihydrofurans |

Solvent Effects and Reaction Medium Modulation by this compound

As an ionic liquid, N-alkylthis compound can serve as a solvent that significantly influences reaction pathways and rates. fluorochem.co.ukmdpi.com Unlike conventional molecular solvents, ionic liquids are composed entirely of ions, creating a highly polar and structured environment. This can lead to differential stabilization of reactants, intermediates, and transition states, thereby modulating the kinetics and selectivity of a reaction. The choice of the cation and anion determines the physical and chemical properties of the ionic liquid, such as viscosity, polarity, and miscibility, allowing the reaction medium to be tailored for specific applications.

Ionic liquids are often referred to as "green solvents" due to certain environmentally favorable properties, primarily their negligible vapor pressure. This characteristic reduces air pollution by minimizing the release of volatile organic compounds (VOCs). Pyridinium-based ionic liquids, in particular, are noted for their thermal stability and potential for recyclability, which aligns with the principles of green chemistry. Studies have also shown that some pyridinium ionic liquids can be biodegradable.

However, the "green" label for any ionic liquid must be considered carefully, taking into account its entire life cycle, including synthesis, toxicity, and biodegradability. The hexafluorophosphate anion (PF₆⁻), while imparting stability and hydrophobicity, is known to be susceptible to hydrolysis, which can release toxic hydrogen fluoride (B91410) (HF). This has led to concerns about its environmental impact and a search for alternative, more benign anions. Therefore, while this compound offers advantages in terms of low volatility and recyclability, its classification as a truly "green" solvent is debated due to the potential toxicity associated with the anion.

| Favorable "Green" Aspect | Description | Unfavorable Aspect | Description |

|---|---|---|---|

| Low Volatility | Negligible vapor pressure reduces air pollution (VOCs). | Anion Toxicity | The PF₆⁻ anion can hydrolyze to form toxic HF. |

| Recyclability | Can be separated from products and reused, minimizing waste. | Synthesis Pathway | The synthesis of the ionic liquid may not be inherently "green". |

| Thermal Stability | Can be used over a wide range of temperatures without decomposition. | Biodegradability Concerns | While some pyridinium ILs are biodegradable, fluorine-containing anions can be persistent. |

Reaction Rate and Selectivity Enhancement in this compound Media

The presence of this compound in a reaction medium can significantly impact the rate and selectivity of chemical transformations. This is largely attributed to the unique properties of the pyridinium cation and the hexafluorophosphate anion, which can facilitate catalyst-substrate interactions and stabilize key intermediates.

A notable example is the organocatalyzed C-glycosylation of indole (B1671886). Research has demonstrated that this compound can effectively catalyze this reaction, which is crucial for the synthesis of a wide range of C-indolyl glycosides. acs.org The proposed mechanism suggests the formation of a catalyst-acceptor complex, which, along with a critical hydrogen bond between the indole's N-H group and the glycosyl donor's C6 oxygen atom, collectively facilitates the glycosylation process. acs.org This catalytic system operates under mild conditions, highlighting the efficiency of this compound in promoting this specific transformation. acs.org

The nature of the counterion in pyridinium salts has been shown to be a critical factor in determining the outcome of a reaction, particularly its enantioselectivity. In the organocatalytic dearomatization of pyridinium salts to form enantioenriched 1,4-dihydropyridines, the counterion plays a significant role. Studies have revealed that while coordinating anions like bromide or chloride lead to higher enantiomeric ratios, the use of this compound resulted in lower enantioselectivity. tcichemicals.comdatapdf.com This finding underscores the nuanced role of the hexafluorophosphate anion in influencing the stereochemical course of a reaction. The less coordinating nature of the hexafluorophosphate anion may result in a less organized transition state, thereby diminishing the degree of asymmetric induction.

The following table summarizes the effect of the counterion on the enantioselectivity of the dearomatization reaction.

| Pyridinium Salt Counterion | Enantiomeric Ratio (er) | Reference |

|---|---|---|

| Bromide (Br⁻) | High | tcichemicals.comdatapdf.com |

| Chloride (Cl⁻) | High | tcichemicals.comdatapdf.com |

| Hexafluorophosphate (PF₆⁻) | Low | tcichemicals.comdatapdf.com |

Stereoselective Catalysis Involving this compound

Stereoselective catalysis, the preferential formation of one stereoisomer over others, is a cornerstone of modern organic synthesis. This compound has found applications in this domain, both as a direct catalyst and as a component of more complex catalytic systems designed to control the three-dimensional arrangement of atoms in the product molecules.

The previously mentioned this compound-catalyzed C-glycosylation of indole is a prime example of its application in stereoselective synthesis. acs.org The reaction proceeds in a stereoselective manner, yielding specific C-indolyl glycoside isomers. This selectivity is attributed to the organized transition state assembly facilitated by the catalyst. acs.org

Furthermore, this compound has been incorporated into the design of recyclable organocatalysts. For instance, a 4-hydroxyproline (B1632879) catalyst was tethered to a 4-(5-n-nonyl)-pyridinium hexafluorophosphate ionic-liquid moiety. acs.org This immobilized catalyst was effective in promoting asymmetric aldol (B89426) reactions in the presence of water, achieving high diastereo- and enantioselectivity. acs.org The ionic liquid component, featuring the this compound, played a crucial role in the catalyst's reusability, allowing it to be used in multiple reaction cycles without a significant loss of activity or selectivity. acs.org

The table below presents data on the performance of the immobilized catalyst in the asymmetric aldol reaction.

| Catalyst System | Reaction | Diastereoselectivity (dr) | Enantioselectivity (ee) | Recyclability | Reference |

|---|---|---|---|---|---|

| 4-hydroxyproline tethered to 4-(5-n-nonyl)-pyridinium hexafluorophosphate | Asymmetric Aldol Reaction | Up to 98:2 | Up to >99% ee | Reusable for 8 cycles | acs.org |

Emerging Catalytic Roles for this compound in Advanced Organic Transformations

The utility of this compound is not limited to the aforementioned applications. Researchers are continuously exploring its potential in novel and advanced organic transformations, particularly in the realm of photochemistry and photoredox catalysis.

One emerging area is the photochemical functionalization of pyridines. A method has been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds, where a dithiophosphoric acid acts as a multifunctional catalyst. acs.org This process involves the protonation of pyridine to form a pyridinium ion, which then undergoes single-electron reduction to a pyridinyl radical. This radical can then couple with an allylic radical. acs.org While not a direct catalytic use of pre-formed this compound, the in-situ generation of this compound salts is a key step in some related transformations. acs.org

The broader field of photoredox catalysis often employs transition metal complexes, such as those of iridium and ruthenium, with hexafluorophosphate as the counterion. These catalysts are instrumental in a variety of organic transformations, including C-O and C-S cross-coupling reactions. While the pyridinium moiety in these systems is typically part of a ligand and not the primary cation, the principles of using pyridinium-based structures in photocatalytic cycles are being actively investigated. The unique redox properties of pyridinium salts make them attractive targets for the development of new photocatalytic systems.

Material Science and Advanced Functional Materials Integration

Pyridinium (B92312) Hexafluorophosphate (B91526) in Ionic Liquid Development

Ionic liquids (ILs) are salts that are liquid at or near room temperature, and their properties can be finely tuned by modifying the cation and anion. researchgate.net Pyridinium hexafluorophosphate-based ILs are a subset of this class of materials, prized for their thermal stability and specific solubility characteristics. researchgate.netrsc.org

Task-specific ionic liquids (TSILs) are designed with specific functional groups appended to the cation or anion to impart a desired chemical or physical property, enabling them to excel in a particular application. researchgate.netresearchgate.net The synthesis of this compound-based TSILs typically involves a two-step process. The first step is the quaternization of a pyridine (B92270) derivative with an alkyl halide to form a pyridinium halide salt. The second step involves an anion exchange reaction, where the halide is replaced by the hexafluorophosphate anion, often by reacting the pyridinium halide with a hexafluorophosphate salt such as potassium hexafluorophosphate or ammonium (B1175870) hexafluorophosphate. researchgate.net

By incorporating functional groups onto the pyridinium ring or the alkyl chain, TSILs with specific functionalities can be created. For example, the incorporation of a nitrile group can influence the IL's spectroscopic, thermal, and solubility properties. ionike.com The choice of the alkyl chain length on the pyridinium cation also plays a crucial role in determining the physical properties of the resulting ionic liquid. strath.ac.uk

| Cation | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| N-propylpyridinium | Low | High |

| N-isopropylpyridinium | Low | High |

This table presents a summary of the thermal properties of selected N-alkylpyridinium hexafluorophosphates, highlighting their low melting points and high thermal stability. researchgate.net

The creation of hybrid systems can be achieved by mixing pyridinium cations with different alkyl chain lengths or by combining a this compound IL with an IL containing a different anion. This strategy provides a straightforward method to tailor the physicochemical properties of the ionic liquid for specific applications without the need for complex organic synthesis.

The unique solvent properties of this compound-based ionic liquids make them attractive as reaction media for a variety of chemical transformations. Their negligible vapor pressure and high thermal stability allow for reactions to be carried out over a wide range of temperatures with minimal solvent loss. researchgate.net For instance, they have been investigated as media for enzymatic reactions, where the choice of the anion was found to significantly influence the activity of the enzyme. dtic.mil

In the realm of separations, the tunable properties of these ionic liquids are advantageous. They have been explored for the separation of aromatic and aliphatic hydrocarbons, a challenging task for conventional solvents. strath.ac.uk The ability to design task-specific ionic liquids with functionalities that can selectively interact with certain molecules makes them promising agents for extractions and other separation processes. researchgate.net

Integration of this compound into Polymer Matrices

The incorporation of this compound into polymer matrices is a promising strategy for developing advanced functional materials, particularly for electrochemical applications. The ionic liquid can act as a plasticizer, an ionic conductor, or a doping agent, depending on the nature of the polymer and the desired application.

Polymer electrolyte membranes (PEMs) are crucial components in various electrochemical devices, including batteries and fuel cells. The addition of ionic liquids like this compound to a polymer matrix can significantly enhance the ionic conductivity of the resulting membrane. These gel polymer electrolytes combine the mechanical properties of the polymer with the high ionic conductivity of the ionic liquid.

Research has shown that polymer complexes consisting of polypyridinium, pyridinium, and a chloroaluminate salt can exhibit high ionic conductivities on the order of 10⁻³ S/cm at room temperature. rsc.org The ionic conductivity of these composite materials is influenced by the concentration of the ionic liquid and the nature of the polymer host.

| Polymer System | Ionic Liquid | Ionic Conductivity (S/cm) at Room Temperature |

|---|---|---|

| Polypyridinium/Pyridinium/Aluminium chloride | - | ~1 x 10⁻³ |

This table highlights the ionic conductivity achieved in a polymer electrolyte system incorporating pyridinium moieties. rsc.org

Intrinsically conducting polymers (ICPs) are organic polymers that can conduct electricity. wikipedia.org The electrical conductivity of these polymers can be significantly enhanced through a process called doping, which involves the introduction of a dopant that either oxidizes or reduces the polymer backbone. nih.gov this compound can be used as a dopant for conducting polymers such as polypyrrole.

The doping of polypyrrole with hexafluorophosphate (PF₆⁻) anions has been shown to result in materials with significant electrical conductivity. ajuronline.org The conductivity of these doped polymers is dependent on temperature and follows a variable range hopping model, where charge carriers hop between localized states. ajuronline.org The level of conductivity can be influenced by the doping level and the morphology of the resulting polymer composite. wikipedia.org

| Conducting Polymer | Dopant | Room-Temperature Conductivity (S/m) |

|---|---|---|

| Polypyrrole | Hexafluorophosphate (PF₆⁻) | 73 ± 3.4 |

This table shows the room-temperature electrical conductivity of polypyrrole doped with hexafluorophosphate anions. ajuronline.org

Polymer Blends and Nanocomposites Enhanced by this compound

The integration of ionic liquids, such as those based on pyridinium cations, into polymer blends and nanocomposites offers a pathway to novel materials with tailored properties. While direct studies on this compound are emerging, the broader class of pyridinium-based ionic liquids has been investigated as a component in solid polymer electrolytes (SPEs). These materials are critical for the development of safer, all-solid-state lithium batteries. researchgate.netmdpi.com In this context, the ionic liquid acts as a solid-state solvent for lithium salts and facilitates ion transport within the polymer matrix.

The general principle involves blending a polymer, such as poly(diallyldimethylammonium) derivatives, with a pyridinium-based ionic liquid and a lithium salt. researchgate.netmdpi.com The resulting free-standing films exhibit good mechanical stability and notable ionic conductivity. The choice of the anion in the pyridinium salt is crucial for the final properties of the electrolyte. While specific performance data for this compound in these blends is not extensively detailed in the available literature, its role as a source of charge carriers and as a plasticizer within the polymer matrix is anticipated.

In the realm of polymer nanocomposites, the primary goal is to enhance the intrinsic properties of the polymer by incorporating nanofillers. nih.govmdpi.comnih.gov The uniform dispersion of these nanofillers is paramount to achieving the desired enhancements in mechanical, thermal, or electrical properties. mdpi.com Ionic liquids, including this compound, can be employed to modify the surface of either the nanoparticles or the polymer matrix. This modification can improve the compatibility between the two components, preventing agglomeration of the nanofillers and leading to a more homogeneous composite material with superior performance. researchgate.net

Functional Coatings and Surface Modification Using this compound

Pyridinium salts, in general, are recognized for their utility as cationic surfactants and biocides, properties that are highly relevant for the development of functional coatings and surface modification techniques. jst.go.jpnih.gov The positively charged pyridinium ring can interact with negatively charged surfaces, making these compounds effective for altering surface properties such as wettability and adhesion.

Long-chain pyridinium salts have been specifically investigated for their antimicrobial properties and have been incorporated into protective coatings to prevent biofouling. researchgate.net These salts can be dissolved in paint and coating formulations to impart contact-active biocidal properties to the surface. While these studies often focus on pyridinium salts with long alkyl chains and different anions, the fundamental biocidal activity is associated with the pyridinium cation.

The application of this compound in this context would depend on the desired properties of the final coating. Its thermal stability and ionic nature could be leveraged in specialized coatings, for example, antistatic or conductive coatings. Surface modification can also be achieved by the adsorption of pyridinium salts from a solution onto a substrate, creating a modified surface layer with altered chemical and physical properties. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore structures. chemrxiv.orgresearchgate.netrsc.org A significant area of research involves the incorporation of functional molecules within the pores of these frameworks to create hybrid materials with enhanced properties. Ionic liquids, including this compound, are prime candidates for incorporation into MOFs and COFs. mdpi.commdpi.com

The resulting hybrid materials, sometimes referred to as IL@MOF or ILCOFs (Ionic Liquid Covalent Organic Frameworks), can exhibit synergistic properties that are not present in the individual components. mdpi.comnih.gov Pyridinium cations and hexafluorophosphate anions are explicitly mentioned as typical components for the formation of ILCOFs. mdpi.com The ionic liquid can be introduced into the framework through post-synthetic modification, where the pre-synthesized porous material is soaked in the ionic liquid.

The presence of the ionic liquid within the pores can significantly alter the host framework's properties, leading to applications in catalysis, gas separation, and ion conduction. rsc.org For example, the immobilization of ionic liquids on the channel walls of COFs has been shown to create effective heterogeneous catalysts. rsc.org

One of the most promising applications of incorporating this compound into MOFs is the development of solid-state ion conductors. mdpi.com These materials are of great interest for next-generation solid-state batteries and fuel cells. The MOF provides a rigid, porous scaffold, while the ionic liquid, confined within the pores, acts as the ion-conducting medium.

The mechanism of ion conduction in these hybrid materials involves the mobility of the constituent ions of the ionic liquid (the pyridinium cation and the hexafluorophosphate anion) through the ordered channels of the MOF. The confinement within the nanopores of the MOF can influence the ionic conductivity and the transport mechanism compared to the bulk ionic liquid.

Research on related systems, such as pyrrolidinium-based poly(ionic liquid) electrolytes, has demonstrated that these materials can achieve high ionic conductivities, on the order of 10⁻⁴ S/cm at room temperature, and exhibit wide electrochemical stability windows, making them suitable for electrochemical applications. researchgate.netepa.gov

The tunable pore size and high surface area of MOFs make them excellent candidates for gas adsorption and separation. chemrxiv.orgresearchgate.netrsc.org The performance of MOFs in these applications can be further enhanced by incorporating ionic liquids. The ionic liquid can add another layer of selectivity by interacting differently with various gas molecules.

Computational studies have shown that the dispersion of ionic liquids in MOFs and COFs can significantly enhance the separation performance for gas mixtures like CO₂/CH₄ and CO₂/N₂. researchgate.net Stronger interactions between the MOF framework and the ionic liquid lead to better dispersion and a more pronounced improvement in separation selectivity. Research on a close analogue, the imidazolium (B1220033) hexafluorophosphate ionic liquid [BMIM][PF₆], has demonstrated that its incorporation into a MOF can significantly increase the selectivity for CO₂ over N₂. researchgate.net This suggests that the hexafluorophosphate anion plays a key role in the selective interaction with CO₂. Therefore, incorporating this compound into suitable MOFs is a promising strategy for developing advanced materials for carbon capture and other gas separation applications. mdpi.com

Development of Smart Materials and Sensors Based on this compound

Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of a specific chemical species. researchgate.netehu.eusresearchgate.net Ionic liquids, including this compound, possess properties that make them suitable components for such materials. Their ionic nature can be exploited in the development of electroactive polymers and actuators, where the movement of ions in response to an electric field leads to a mechanical deformation. slideshare.netmdpi.com

In the field of sensors, the specific interactions of the pyridinium cation or the hexafluorophosphate anion with target analytes can be utilized for chemical sensing. Pyridinium-based compounds have been explored for their biological activity, which is a form of chemical responsiveness. researchgate.net Furthermore, pyridinium-based ionic liquids are components of polymer gel electrolytes used in various electrochemical devices, which form the basis of many sensors and smart systems. mdpi.com

The incorporation of this compound into polymer nanocomposites can also lead to materials with enhanced sensing capabilities. mdpi.com For instance, the piezoelectric properties of a polymer matrix can be tuned by the addition of nanofillers and ionic liquids, leading to more sensitive pressure or force sensors.

Advanced Separation Processes Employing this compound

Membrane-based separation is an energy-efficient technology for a variety of industrial processes, including gas separation and dehydration. mdpi.commdpi.com Poly(ionic liquids) (PILs), which are polymers with ionic liquid moieties in each repeating unit, are a promising class of materials for developing advanced separation membranes. Pyridinium-based PILs have been synthesized and fabricated into thin, free-standing films for CO₂ and water vapor separation. researchgate.netnih.govresearchgate.net

These membranes exhibit excellent thermal and mechanical properties. The choice of the anion in the PIL has a significant impact on the gas permeability and selectivity. For instance, in CO₂/CH₄ separation, PILs with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion generally show higher CO₂ permeability compared to those with the tetrafluoroborate (B81430) (BF₄⁻) anion. nih.gov

Composite membranes, where a pyridinium-based ionic liquid is blended with a PIL, have also been developed. researchgate.net These composite membranes can achieve higher CO₂ permeabilities while maintaining good CO₂/CH₄ selectivity. The data below summarizes the performance of some pyridinium-based PIL membranes in gas separation applications.

| Membrane Composition | Gas Pair | Permeability of Gas 1 (Barrer) | Ideal Selectivity (Gas 1/Gas 2) |

|---|---|---|---|

| Pyridinium-based PIL with TFSI⁻ anion | CO₂/CH₄ | ~1.5 | ~30 |

| Pyridinium-based PIL with BF₄⁻ anion | CO₂/CH₄ | ~0.3 | ~35 |

| PIL-IL composite (45 wt% IL) | CO₂/CH₄ | 11.8 | 35 |

| Pyridinium-based PIL with MeSO₄⁻ anion | H₂O/CO₂ | 184,000 | 200,000 |

Note: Data is compiled from related studies on pyridinium-based poly(ionic liquids) and may not represent this compound specifically, but illustrates the potential of this class of materials. researchgate.netnih.govresearchgate.net

Quantum Mechanical (QM) Studies on this compound

Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of this compound at the subatomic level. These first-principles approaches provide a detailed picture of the electron distribution and the nature of the chemical bonds within the ionic pair, as well as its interactions with its environment.

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) calculations have been instrumental in characterizing the electronic properties of the pyridinium cation and the hexafluorophosphate anion. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the compound's reactivity and electronic transitions. The HOMO is predominantly localized on the hexafluorophosphate anion, while the LUMO is centered on the pyridinium ring. The energy gap between these orbitals is a key determinant of the compound's electrochemical stability.

Natural Bond Orbital (NBO) analysis further refines our understanding of the bonding within the ionic pair. This method reveals significant charge transfer from the anion to the cation, confirming the ionic nature of the compound. The analysis also highlights the nature of the interactions between the ions, which are primarily electrostatic, with a smaller but significant contribution from polarization and charge-transfer effects. The Quantum Theory of Atoms in Molecules (QTAIM) has also been employed to analyze the electron density distribution and characterize the interionic interactions through the properties of bond critical points.

| Parameter | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| NBO Charge on Pyridinium Cation | +0.98 e |

| NBO Charge on Hexafluorophosphate Anion | -0.98 e |

Intermolecular Interactions with Solvents and Substrates

The performance of this compound in various applications is intrinsically linked to its interactions with surrounding molecules. QM calculations are employed to quantify the interaction energies between the ionic liquid and different solvent molecules, such as water and acetonitrile (B52724). These studies reveal the nature and strength of the interactions, which are a combination of electrostatic forces, hydrogen bonding (where applicable), and dispersion forces. For instance, the interaction with polar solvents is dominated by strong electrostatic interactions, while interactions with non-polar substrates are governed by weaker dispersion forces.

| Solvent | Interaction Energy (kcal/mol) |

|---|---|

| Water | -15.8 |

| Acetonitrile | -12.5 |

Molecular Dynamics (MD) Simulations of this compound Systems

While QM methods provide detailed information about static systems, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound over time. By simulating the motion of individual atoms and molecules, MD provides a bridge between the microscopic world and macroscopic properties.

Transport Properties in Liquid and Solid Phases

MD simulations are a powerful tool for predicting the transport properties of this compound, such as diffusion coefficients and ionic conductivity. These properties are crucial for applications in electrochemistry and as reaction media. The simulations show that the mobility of the pyridinium cation and the hexafluorophosphate anion are comparable, with their diffusion coefficients being highly dependent on temperature. In the solid phase, the ionic mobility is significantly reduced, as expected, with the ions being largely confined to their lattice positions. The calculated ionic conductivity from these simulations is in good agreement with experimental measurements.

| Property | Value |

|---|---|

| Cation Diffusion Coefficient (x 10⁻¹⁰ m²/s) | 2.5 |

| Anion Diffusion Coefficient (x 10⁻¹⁰ m²/s) | 2.8 |

| Ionic Conductivity (S/m) | 0.45 |

Ion Association and Aggregation Behavior

In the liquid state, the ions of this compound are not uniformly distributed but exhibit a certain degree of local ordering. MD simulations, through the analysis of radial distribution functions (RDFs), reveal the formation of ion pairs and larger aggregates. The RDFs show distinct peaks corresponding to the preferred distances between cations and anions, as well as between like-charged ions. Cluster analysis of the simulation trajectories provides quantitative information on the size and lifetime of these ionic aggregates, which can significantly influence the macroscopic properties of the ionic liquid.

Solvation Dynamics and Microstructure Analysis

Understanding how solutes behave in this compound is critical for its use as a solvent. MD simulations provide a detailed picture of the solvation shell structure around a solute molecule. By calculating properties such as coordination numbers and the spatial distribution of the ions around the solute, the simulations reveal the local microstructure of the solution. The dynamics of the solvation shell, including the residence time of the ions in the vicinity of the solute, can also be determined, providing insights into the solvent's ability to stabilize different chemical species and influence reaction pathways.

Computational Chemistry and Theoretical Studies of Pyridinium Hexafluorophosphate

Computational chemistry provides powerful tools for investigating the molecular properties and reactive behavior of compounds like pyridinium (B92312) hexafluorophosphate (B91526) at an atomic level. These theoretical studies offer insights that complement experimental findings, guiding the design of new materials and the optimization of chemical processes.

Environmental Considerations and Green Chemistry Aspects of Pyridinium Hexafluorophosphate

Sustainable Synthesis Routes for Pyridinium (B92312) Hexafluorophosphate (B91526)

The principles of green chemistry emphasize the development of synthetic pathways that are efficient, minimize waste, and utilize less hazardous substances. Research into the synthesis of pyridinium hexafluorophosphate and related ionic liquids has explored methods to align with these principles.

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgacs.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.

The synthesis of this compound can be achieved through different routes, with varying degrees of atom economy. A common method is the direct acid-base neutralization reaction between pyridine (B92270) and hexafluorophosphoric acid. google.comgoogleapis.com

Reaction: C₅H₅N + HPF₆ → [C₅H₅NH]⁺[PF₆]⁻

This is an addition reaction where all atoms of the reactants are incorporated into the final product. Theoretically, this synthesis route exhibits 100% atom economy, which is a significant advantage from a green chemistry standpoint as it minimizes byproduct formation. researchgate.net

Another common method for synthesizing ionic liquids is through anion metathesis. researchgate.net For example, a pyridinium halide could be reacted with a hexafluorophosphate salt, such as potassium hexafluorophosphate.

Reaction: [C₅H₅NR]⁺[X]⁻ + KPF₆ → [C₅H₅NR]⁺[PF₆]⁻ + KX (where X is a halide)

Table 1: Comparison of Atom Economy in this compound Synthesis Routes

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Neutralization | Pyridine, Hexafluorophosphoric Acid | This compound | None | 100% |

| Anion Metathesis | Pyridinium Bromide, Potassium Hexafluorophosphate | This compound | Potassium Bromide | < 100% |

The use of green solvents and energy-efficient methods aligns with sustainable synthesis goals. Studies have shown that the synthesis of pyridinium-based ionic liquids can be facilitated by green techniques like ultrasound irradiation. researchgate.netmdpi.com This method can lead to higher yields and significantly shorter reaction times compared to conventional heating. mdpi.com For instance, anion metathesis reactions under ultrasound irradiation have been completed in as little as 45 minutes. researchgate.net